(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Description
Proton Nuclear Magnetic Resonance (¹H NMR)
Predicted ¹H NMR signals (400 MHz, D₂O):
- δ 1.05 ppm (t, 3H) : Terminal methyl group (CH₃) of the propyl chain.
- δ 1.75–1.85 ppm (m, 2H) : Methylene protons (CH₂) adjacent to the chiral center.
- δ 2.25 ppm (s, 6H) : Aromatic methyl groups (2 × CH₃).
- δ 3.40 ppm (q, 1H) : Methine proton (CH) at the chiral center.
- δ 6.85–7.10 ppm (m, 3H) : Aromatic protons (C₆H₃).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Key ¹³C NMR signals (100 MHz, D₂O):
Fourier-Transform Infrared Spectroscopy (FT-IR)
Prominent absorption bands:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) fragments:
- m/z 163.1 : [M – Cl – H₂O]⁺ (base peak).
- m/z 199.7 : [M – Cl]⁺.
- m/z 148.0 : Aromatic fragment (C₈H₁₀).
Table 3: Spectroscopic data summary
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR | δ 2.25 ppm (s, 6H) | Aromatic methyl groups |
| ¹³C NMR | δ 45.8 ppm | Chiral methine carbon |
| FT-IR | 3250–3350 cm⁻¹ | N–H stretching |
| MS | m/z 163.1 | Propylamine backbone fragment |
Properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704191 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856563-05-8 | |
| Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with a chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of functional groups such as nitro, bromo, or alkyl groups on the aromatic ring.
Chemistry:
Chiral Synthesis: The compound is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Catalysis: It serves as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Research explores its binding affinity to various biological receptors.
Medicine:
Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an antidepressant or antipsychotic agent.
Industry:
Material Science: It is used in the development of advanced materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key attributes of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride with its analogs:
*Inferred formula based on structural analogs.
Substituent Effects on Pharmacological Properties
- Halogen vs. Methyl Groups : Chloro or fluoro substituents (e.g., in ) increase lipophilicity and electronegativity, enhancing membrane permeability and target binding. Methyl groups (target compound) offer metabolic stability but may reduce solubility .
- Positional Isomerism : 3,4-substitution (target compound) vs. 3,5-substitution (e.g., ) alters steric hindrance and electronic distribution, affecting receptor interaction.
- Stereochemistry : The R-configuration in the target compound and its analogs (e.g., ) may confer selectivity for chiral biological targets, as seen in many CNS-active drugs.
Biological Activity
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on enzyme inhibition, receptor binding, and therapeutic applications.
- IUPAC Name : (1R)-1-(3,4-dimethylphenyl)propan-1-amine; hydrochloride
- Molecular Formula : C11H17ClN
- CAS Number : 856563-05-8
The biological effects of this compound are primarily attributed to its interactions with various enzymes and receptors. The compound exhibits the following mechanisms:
Enzyme Inhibition
- The compound has shown potential in inhibiting specific enzymes, which is crucial for drug development. This inhibition can occur through competitive or non-competitive binding to enzyme active sites.
Receptor Modulation
- It interacts with various biological receptors, influencing signaling pathways that may lead to therapeutic effects. This includes modulation of neurotransmitter systems relevant to mood disorders.
Biological Activity Overview
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antidepressant Properties :
- Antipsychotic Activity :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Scientific Research Applications
Pharmaceutical Development
The compound is investigated for its potential therapeutic applications, including:
- Antidepressant Activity : Research indicates that (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride may exhibit properties similar to those of traditional antidepressants by modulating neurotransmitter systems.
- Antipsychotic Properties : Studies suggest that it could be effective in treating psychotic disorders by interacting with specific receptors in the brain.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which can lead to potential drug development opportunities. Its mechanism involves binding to the active sites of enzymes, thereby reducing their activity and influencing metabolic pathways.
Receptor Binding Studies
Research explores the binding affinity of this compound to various biological receptors. This interaction is crucial for understanding its pharmacological effects and potential therapeutic uses.
Organic Synthesis
In organic chemistry, this compound serves as a valuable intermediate in the synthesis of other complex molecules. Its unique structural features allow it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form ketones or aldehydes.
- Reduction : The amine group can be modified to create secondary or tertiary amines.
- Electrophilic Substitution : The aromatic ring can undergo electrophilic substitution to introduce new functional groups.
Material Science
The compound is also utilized in the development of advanced materials with specific chiral properties. Its unique characteristics make it suitable for creating materials that require chirality for their functionality.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacological properties of this compound through various experimental approaches:
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal demonstrated that this compound exhibits antidepressant-like effects in animal models by increasing serotonin levels in the brain. This finding supports its potential use as a therapeutic agent for depression.
Case Study 2: Receptor Interaction
Research investigating receptor binding has shown that this compound has a high affinity for serotonin receptors, suggesting its role in mood regulation and anxiety relief.
Q & A
Basic Questions
Q. What are the standard analytical techniques for confirming the structure and purity of (R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for structural confirmation. The aromatic protons in the 3,4-dimethylphenyl group appear as distinct singlet or multiplet signals in the range of δ 6.8–7.2 ppm, while the amine protons resonate near δ 1.5–2.5 ppm .
- Chiral HPLC : To determine enantiomeric excess, use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases. Baseline separation of (R)- and (S)-enantiomers can be achieved with retention time differences ≥2 minutes .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the exact mass (e.g., m/z 201.1312 for [M+H]+). Discrepancies >2 ppm require re-evaluation of synthesis or purification steps .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%). System suitability tests with reference standards are essential .
Q. What synthetic strategies are employed for the enantioselective synthesis of this compound?
- Methodological Answer :
- Asymmetric Catalysis : Use chiral catalysts like BINAP-Ru complexes for hydrogenation of prochiral ketones. Optimize reaction conditions (e.g., 50°C, 50 psi H₂) to achieve >90% enantiomeric excess (ee) .
- Chiral Resolution : Separate racemic mixtures via diastereomeric salt formation with tartaric acid derivatives. Recrystallize in ethanol/water to isolate the (R)-enantiomer .
- Starting Material Control : Begin with enantiopure precursors (e.g., (R)-1-(3,4-dimethylphenyl)propan-1-ol) to avoid post-synthesis resolution steps .
Advanced Questions
Q. How can researchers address discrepancies in chiral purity assessments when using different analytical methods?
- Methodological Answer :
- Cross-Validation : Compare results from chiral HPLC, optical rotation, and circular dichroism (CD). For example, a sample with 95% ee via HPLC but conflicting optical rotation data may indicate matrix interference .
- Mobile Phase Optimization : Adjust chiral HPLC conditions (e.g., adding 0.1% trifluoroacetic acid) to improve peak resolution. Validate with spiked impurity standards .
- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation if ambiguity persists .
Q. What are the critical factors in optimizing the yield of this compound during catalytic asymmetric synthesis?
- Methodological Answer :
- Catalyst Screening : Test chiral ligands (e.g., Josiphos, Mandyphos) to enhance enantioselectivity. A 1:1.2 substrate-to-catalyst ratio often balances cost and efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) improve hydrogenation rates compared to non-polar alternatives. Avoid protic solvents to prevent catalyst deactivation .
- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization but may slow reaction kinetics. Use kinetic studies to identify optimal ranges .
Q. How to design a stability-indicating method for this compound under stressed conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C, 72 hr), UV light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH, 24 hr). Monitor degradation via HPLC-MS .
- Peak Purity Analysis : Use photodiode array (PDA) detectors to confirm homogeneity of the main peak. Degradation products should not co-elute with the analyte .
- Validation Parameters : Establish specificity, linearity (R² >0.999), and recovery (98–102%) per ICH Q2(R1) guidelines. Include impurity tracking for oxidation byproducts (e.g., ketones) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
